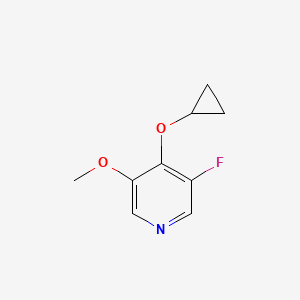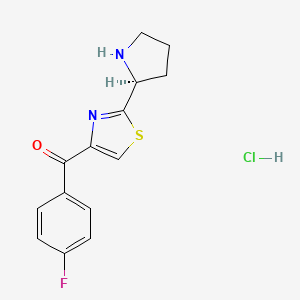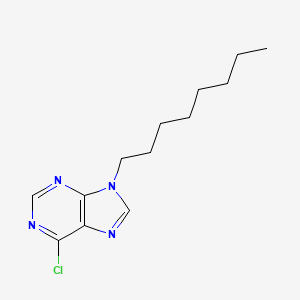
6-Chloro-9-octylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-octylpurine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a chlorine atom at the 6th position and an octyl group at the 9th position of the purine ring
Preparation Methods
The synthesis of 6-Chloro-9-octylpurine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with octyl halides under suitable conditions to yield this compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Chloro-9-octylpurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Alkylation: The compound can be further alkylated at the nitrogen atoms of the purine ring.
Oxidation and Reduction:
Common reagents for these reactions include alkyl halides, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-9-octylpurine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileukemic agent. Derivatives of 6-chloropurine have shown promise in cancer treatment due to their ability to interfere with nucleic acid metabolism.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: It serves as a tool for studying purine metabolism and the effects of purine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-octylpurine involves its interaction with cellular nucleic acids. The chlorine atom at the 6th position makes the compound reactive towards nucleophiles, allowing it to form covalent bonds with nucleic acids. This can interfere with DNA and RNA synthesis, leading to cytotoxic effects . The compound may also inhibit specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
Comparison with Similar Compounds
6-Chloro-9-octylpurine can be compared with other 6-chloropurine derivatives, such as:
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
6-Chloro-9-ethylpurine: Similar to this compound but with an ethyl group at the 9th position.
9-Norbornyl-6-chloropurine: A novel antileukemic compound with a bicyclic skeleton at the 9th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
CAS No. |
7247-96-3 |
|---|---|
Molecular Formula |
C13H19ClN4 |
Molecular Weight |
266.77 g/mol |
IUPAC Name |
6-chloro-9-octylpurine |
InChI |
InChI=1S/C13H19ClN4/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3 |
InChI Key |
KIJQWBIFBRPOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide](/img/structure/B14809614.png)

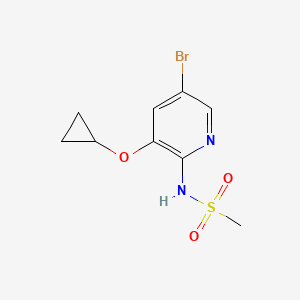

![N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14809652.png)
![(2E)-N-({2-[(2-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide](/img/structure/B14809657.png)
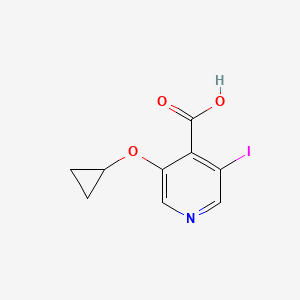

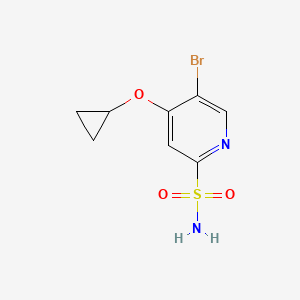
![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)

![4-bromo-3-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14809706.png)
